molecular formula C16H15N5O3 B2723504 3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034206-66-9

3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2723504
CAS No.: 2034206-66-9
M. Wt: 325.328
InChI Key: OZQOIZGYNJWIEQ-UHFFFAOYSA-N
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Description

3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a nicotinoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Attachment of the Nicotinoyl Group: The nicotinoyl group is introduced via an acylation reaction, where 6-methoxynicotinic acid is reacted with the pyrrolidine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Pyrazine Ring: The pyrazine ring is typically constructed through a condensation reaction involving appropriate diamine and diketone precursors.

    Final Coupling: The final step involves the coupling of the nicotinoyl-pyrrolidine intermediate with the pyrazine-2-carbonitrile under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrazine ring.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its potential biological activities.

    Biological Studies: The compound can be used to study the interactions of pyrrolidine and pyrazine derivatives with biological targets.

    Industrial Applications: It may be used in the synthesis of more complex molecules for various industrial applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nicotinoyl group may facilitate binding to nicotinic acetylcholine receptors, while the pyrazine ring could interact with other protein targets, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carboxamide
  • 3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carboxylic acid

Uniqueness

Compared to similar compounds, 3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the presence of the nitrile group, which can participate in a wider range of chemical reactions. This structural feature may also influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[1-(6-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-23-14-3-2-11(9-20-14)16(22)21-7-4-12(10-21)24-15-13(8-17)18-5-6-19-15/h2-3,5-6,9,12H,4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQOIZGYNJWIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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